molecular formula C21H13ClN4O6 B5038676 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide

Cat. No.: B5038676
M. Wt: 452.8 g/mol
InChI Key: ZPINRMSFBRIWRM-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its complex structure, which includes a benzoxazole ring, a chlorinated phenyl group, and a dinitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions to form the benzoxazole ring.

    Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring.

    Amidation: The nitrated benzoxazole compound is reacted with 4-methyl-3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a dinitrobenzamide moiety.

    5-chloro-2-(4-nitrophenyl)benzoxazole: Lacks the dinitrobenzamide group, simpler structure.

    4-methyl-3,5-dinitrobenzamide: Lacks the benzoxazole ring, simpler structure.

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is unique due to its combination of a benzoxazole ring with a dinitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential for multiple biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O6/c1-11-17(25(28)29)8-13(9-18(11)26(30)31)20(27)23-15-5-2-12(3-6-15)21-24-16-10-14(22)4-7-19(16)32-21/h2-10H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINRMSFBRIWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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